molecular formula C15H18N2O5 B5194862 5-[(2,5-dimethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-[(2,5-dimethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B5194862
M. Wt: 306.31 g/mol
InChI Key: WPUGXDCFJNHISE-UHFFFAOYSA-N
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Description

5-[(2,5-Dimethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure This compound is characterized by the presence of a dimethoxyphenyl group attached to a diazinane ring, which is further substituted with methyl groups

Properties

IUPAC Name

5-[(2,5-dimethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-16-13(18)11(14(19)17(2)15(16)20)8-9-7-10(21-3)5-6-12(9)22-4/h5-7,11H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUGXDCFJNHISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-dimethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxybenzaldehyde with a suitable diazinane precursor under acidic or basic conditions. The reaction may require specific catalysts to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-Dimethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

5-[(2,5-Dimethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate enzyme activities or receptor binding.

    Industry: The compound can be used in the production of advanced materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism of action of 5-[(2,5-dimethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with a similar dimethoxyphenyl group but different overall structure and properties.

    4-Methyl-2,5-dimethoxyamphetamine: Another compound with a dimethoxyphenyl group, known for its psychoactive properties.

Uniqueness

5-[(2,5-Dimethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its specific diazinane ring structure and substitution pattern. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

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